CPI-613 is classified as an antimitochondrial agent. It is primarily derived from lipoic acid, a naturally occurring compound that plays a vital role in mitochondrial metabolism. The compound has been investigated extensively in preclinical and clinical settings for its potential therapeutic applications in various malignancies, particularly hematologic cancers and solid tumors like pancreatic cancer .
The synthesis of CPI-613 has been detailed in various studies, highlighting its production through established organic chemistry methodologies. The synthesis typically involves the following key steps:
The synthesis process has been optimized to produce CPI-613 efficiently while maintaining the integrity of its molecular structure.
CPI-613 has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its biological activity. The molecular formula is C_15H_16N_2O_4S, and it features:
The detailed structural analysis allows researchers to understand how modifications to the molecule can enhance its efficacy or reduce toxicity .
CPI-613 undergoes several chemical reactions that are significant for its therapeutic action:
These reactions underline the dual role of CPI-613 as both a metabolic disruptor and an inducer of cellular stress responses.
CPI-613's mechanism of action is multifaceted:
This comprehensive understanding of CPI-613's mechanism highlights its potential as a targeted cancer therapy.
CPI-613 exhibits several notable physical and chemical properties:
These properties are crucial for optimizing drug delivery systems and ensuring effective therapeutic concentrations are achieved in target tissues .
CPI-613 has shown promise in various scientific applications:
The potential applications of CPI-613 extend beyond oncology, suggesting broader implications for metabolic disease research.
CPI-613 (devimistat), a lipoic acid derivative, exerts its anticancer effects through selective inhibition of two critical mitochondrial enzyme complexes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, the primary entry point of glycolytic products into the tricarboxylic acid (TCA) cycle. KGDH facilitates the conversion of α-ketoglutarate to succinyl-CoA, a key step linking amino acid metabolism (particularly glutaminolysis) to the TCA cycle. CPI-613 targets these enzymes through distinct, tumor-specific mechanisms [4] [10].
Table 1: CPI-613 Targets and Mechanisms of Enzyme Inhibition
Target Enzyme Complex | Primary Function | Mechanism of CPI-613 Inhibition | Key Molecular Consequence |
---|---|---|---|
Pyruvate Dehydrogenase (PDH) | Converts pyruvate to Acetyl-CoA | Hyperactivation of PDKs → Phosphorylation of PDH E1α subunit | Blocked entry of glucose-derived carbon into TCA cycle |
α-Ketoglutarate Dehydrogenase (KGDH) | Converts α-KG to Succinyl-CoA | ROS burst from E3 subunit → Glutathionylation/Redox modification of E2 lipoate | Blocked entry of glutamine-derived carbon into TCA cycle |
The simultaneous inhibition of PDH and KGDH by CPI-613 creates a profound blockade at two major entry points of carbon into the TCA cycle. This dual inhibition disrupts the cyclic nature and metabolic flux of the TCA cycle, leading to catastrophic metabolic failure specifically in tumor cells, which often exhibit heightened dependence on mitochondrial metabolism, especially under stress or in chemoresistant states [1] [8] [10].
Table 2: CPI-613 Effects on TCA Cycle Metabolites and Functional Outputs
Parameter | Effect of CPI-613 | Measurement Technique | Biological Consequence |
---|---|---|---|
Pyruvate Oxidation | Strong Inhibition | Seahorse OCR (Pyruvate as substrate) | Blocked Acetyl-CoA production |
α-Ketoglutarate Oxidation | Strong Inhibition | Seahorse OCR (Glutamine as substrate); CO2 release assays | Blocked Succinyl-CoA production |
Citrate / Isocitrate Levels | Decreased | LC/MS/MS Metabolomics | Reduced precursors for lipids, NADPH |
Succinate / Fumarate / Malate Levels | Decreased | LC/MS/MS Metabolomics | Impaired cycle turning, reduced ATP/OXPHOS |
Mitochondrial ATP | Sharp Decrease | Luminescent assays (e.g., CellTiter-Glo) | Cellular energy crisis |
Mitochondrial Membrane Potential (ΔΨm) | Collapse | JC-1 staining, TMRE staining | Cytochrome c release, Apoptosis induction |
Cancer cells exhibit metabolic reprogramming (a hallmark of cancer), often characterized by increased glycolysis (Warburg effect) and heightened glutaminolysis. CPI-613 directly attacks the mitochondrial processes that support these adaptations, exploiting the metabolic vulnerabilities they create [1] [3] [8].
CPI-613 profoundly impacts mitochondrial redox balance, which plays a dual role in its mechanism: contributing directly to enzyme inhibition (KGDH) and acting as a downstream effector of cell death [2] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7